1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one
Overview
Description
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethanone is a chemical compound with the molecular formula C13H14BrNO2 . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is used in various chemical reactions and has potential applications in research .
Molecular Structure Analysis
The molecular structure of 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethanone consists of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this indole ring is a bromoethanone group .Physical and Chemical Properties Analysis
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethanone is a solid substance at room temperature. It has a molecular weight of 251.71 . The melting point is 135-136 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthetic Potential in Heterocyclic Compounds : This compound's synthetic potential is highlighted through reactions with active halogen-containing reagents, leading to various heterocyclic compounds. These compounds have applications in antimicrobial and enzyme activity studies (Attaby, Ramla, & Gouda, 2007).
- Role in Amine-induced Rearrangements : It is involved in amine-induced rearrangements, leading to α-substituted indole-3-acetamides, β-substituted tryptamines, and other compounds, showcasing its versatility in chemical synthesis (Sanchez & Parcell, 1990).
- Structural Studies : Research on 2-(indol-3-yl)-1-nitroethenes, with acetyl groups, involved this compound, providing insights into its structure and behavior in various spectroscopic methods (Baichurin et al., 2019).
Biological Activity
- Antimicrobial Properties : The compound's derivatives have been evaluated for antimicrobial properties. Research on related indole derivatives indicates potential antimicrobial activities, which could be relevant for the compound (El Ashry et al., 2013).
Pharmacological Interests
- Intermediate for Pharmacologically Active Compounds : It serves as an intermediate in synthesizing disubstituted methanamines, which might have pharmacological properties (Ogurtsov & Rakitin, 2021).
- Potential in Tuberculosis Treatment : Some derivatives show activity against Mycobacterium tuberculosis, suggesting its potential utility in developing tuberculosis treatments (Velezheva et al., 2013).
Mechanism of Action
The mechanism of action of 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-bromoethanone is not specified in the sources I found. The mechanism of action would depend on the specific context in which this compound is used, such as the type of reaction it is involved in or the biological system it interacts with .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-5-yl)-2-bromoethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-8(15)14-5-4-9-6-10(12(16)7-13)2-3-11(9)14/h2-3,6H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDJJQWHXHEGKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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